Methyl 3-ethylthiophene-2-carboxylate
Description
Methyl 3-ethylthiophene-2-carboxylate is a thiophene-based ester derivative characterized by a methyl ester group at the 2-position and an ethyl substituent at the 3-position of the thiophene ring. Thiophene derivatives are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and reactivity .
Properties
CAS No. |
189331-46-2 |
|---|---|
Molecular Formula |
C8H10O2S |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
methyl 3-ethylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H10O2S/c1-3-6-4-5-11-7(6)8(9)10-2/h4-5H,3H2,1-2H3 |
InChI Key |
IWTHVCISEKEOIS-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC=C1)C(=O)OC |
Canonical SMILES |
CCC1=C(SC=C1)C(=O)OC |
Synonyms |
METHYL 3-ETHYLTHIOPHENE-2-CARBOXYLATE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
Substituents on the thiophene ring significantly influence physicochemical properties:
- Methyl 3-chlorobenzo[b]thiophene-2-carboxylate (): The chloro group is electron-withdrawing, decreasing electron density on the thiophene ring, whereas the ethyl group in the target compound is electron-donating, enhancing nucleophilic reactivity at the 2-position.
- Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate (): Bromo and cyano substituents introduce steric and electronic effects, altering crystal packing and hydrogen bonding (e.g., dihedral angle of 2.0° between thiophene and ester groups) .
Solubility and Physical Properties
Data from highlights solubility trends for thiophene derivatives:
| Compound | Solubility (g/100g solvent, temp in °C) | Notes |
|---|---|---|
| Methyl thiophene-2-carboxylate | 8.81 (20) | Higher polarity due to unsubstituted thiophene |
| Methyl tetrahydrothiophene-2-carboxylate | 7.30 (20) | Saturated ring reduces aromaticity, lowering solubility |
| Inferred for Methyl 3-ethylthiophene-2-carboxylate | ~6–7 (20) | Ethyl group increases hydrophobicity compared to methyl analogs |
Note: Solubility values are likely in water or a common organic solvent, though explicit solvent information is unavailable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
